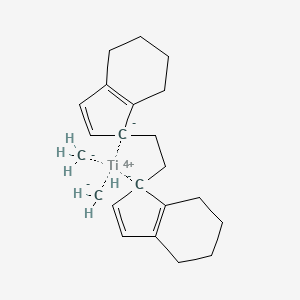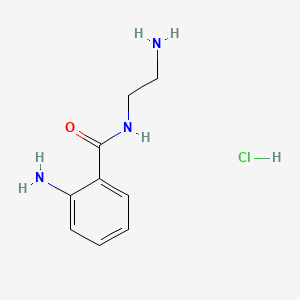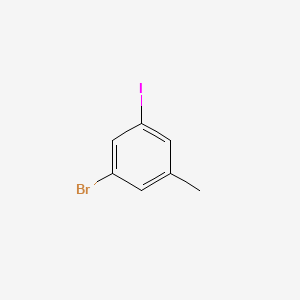
5-Chloro-2-pyridinamine-3,4,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-pyridinamine-3,4,6-d3 is a deuterated derivative of 5-Chloro-2-pyridinamine, a compound commonly used in pharmaceutical and chemical research. The deuterium atoms replace hydrogen atoms at positions 3, 4, and 6 on the pyridine ring, which can be useful in various analytical and synthetic applications due to the isotope effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-pyridinamine-3,4,6-d3 typically involves the introduction of deuterium atoms into the pyridine ring. One common method is the deuterium exchange reaction, where 5-Chloro-2-pyridinamine is treated with deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium. This reaction can be catalyzed by various acids or bases to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using optimized conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-pyridinamine-3,4,6-d3 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-pyridinamine-3,4,6-d3 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: It may be involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-pyridinamine-3,4,6-d3 depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, making it a valuable tool in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-pyridinamine: The non-deuterated version of the compound.
2-Amino-5-chloropyridine: Another similar compound with a different substitution pattern on the pyridine ring.
6-Chloropyridin-3-amine: A compound with the chlorine atom at a different position on the pyridine ring.
Uniqueness
5-Chloro-2-pyridinamine-3,4,6-d3 is unique due to the presence of deuterium atoms, which can provide distinct advantages in research and industrial applications. The isotope effects can lead to differences in reaction kinetics, binding affinities, and metabolic pathways compared to non-deuterated analogs.
Eigenschaften
CAS-Nummer |
1093384-99-6 |
|---|---|
Molekularformel |
C5H5ClN2 |
Molekulargewicht |
131.577 |
IUPAC-Name |
5-chloro-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChI-Schlüssel |
MAXBVGJEFDMHNV-CBYSEHNBSA-N |
SMILES |
C1=CC(=NC=C1Cl)N |
Synonyme |
2-Amino-5-chloro-pyridine-3,4,6-d3; (5-Chloropyridin-2-yl)amine-3,4,6-d3; 2-Amino-5-chloropyridine-3,4,6-d3; 5-Chloro-2-aminopyridine-3,4,6-d3; 5-Chloro-2-pyridinamine-3,4,6-d3; 5-Chloro-2-pyridineamine-3,4,6-d3; 5-Chloro-α-aminopyridine-3,4,6-d3; NS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


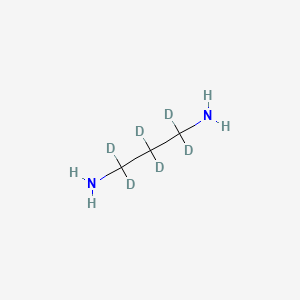
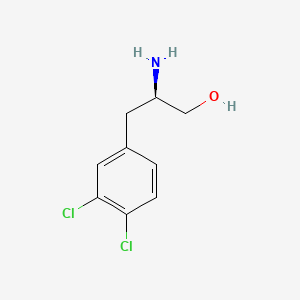
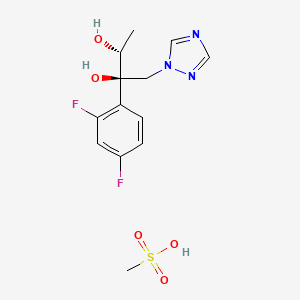
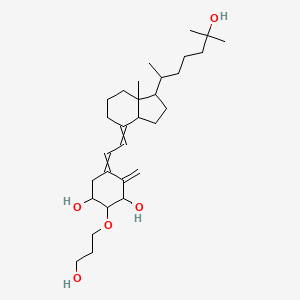
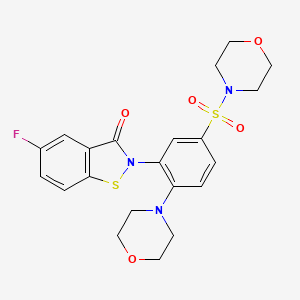
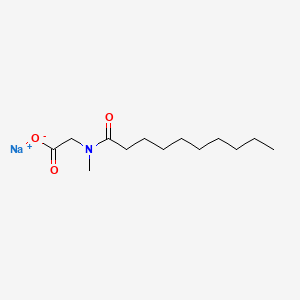
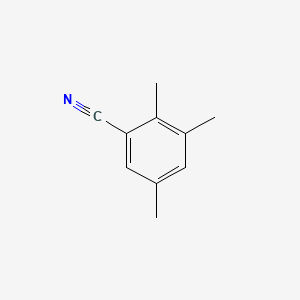
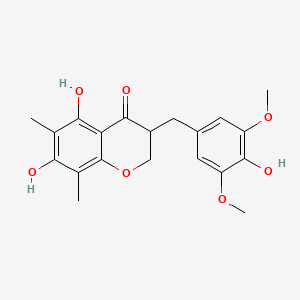
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)
